CID 78060912

Description

CID 78060912 (PubChem Compound Identifier 78060912) is a chemical compound cataloged in the PubChem database. PubChem CIDs are critical for cross-referencing chemical properties, bioactivity, and analytical data across disciplines such as medicinal chemistry, metabolomics, and environmental science .

Key characteristics inferred from related evidence:

- Analytical Identification: this compound has likely been characterized using techniques such as GC-MS or LC-ESI-MS, as these methods are standard for resolving complex mixtures and confirming molecular structures (e.g., collision-induced dissociation (CID) in mass spectrometry for structural elucidation) .

- Bioactivity Potential: Similar bioactive compounds listed in PubChem (e.g., colchicine, CID 6167) often undergo rigorous evaluation for therapeutic or toxicological profiles, suggesting this compound may also be studied in pharmacological or toxicological contexts .

Properties

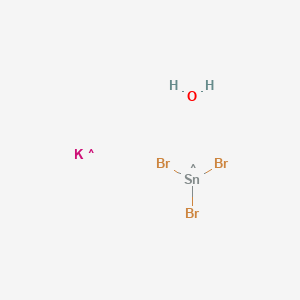

Molecular Formula |

Br3H2KOSn |

|---|---|

Molecular Weight |

415.54 g/mol |

InChI |

InChI=1S/3BrH.K.H2O.Sn/h3*1H;;1H2;/q;;;;;+3/p-3 |

InChI Key |

RRESMWHAPODJFB-UHFFFAOYSA-K |

Canonical SMILES |

O.[K].Br[Sn](Br)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78060912 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Scientific Research Applications

CID 78060912 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies related to cellular mechanisms and pathways. In medicine, this compound could be investigated for its potential therapeutic effects. Industrially, this compound might be utilized in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 78060912 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

To contextualize CID 78060912, we compare it to structurally or functionally related compounds, focusing on physicochemical properties, bioactivity, and analytical data.

Table 1: Physicochemical Properties

| Property | This compound* | Colchicine (CID 6167) | Ginsenoside Rf (CID 12855889) |

|---|---|---|---|

| Molecular Formula | Not reported | C22H25NO6 | C42H72O14 |

| Molecular Weight (g/mol) | Not reported | 399.44 | 829.02 |

| LogP (Partition Coefficient) | — | 1.54 | 2.31 |

| Bioactivity | — | Anti-inflammatory | Anti-cancer |

Key Observations :

- Structural Complexity: Compounds like ginsenoside Rf (CID 12855889) exhibit high molecular weights and glycosidic linkages, requiring advanced techniques like LC-ESI-MS with CID fragmentation for structural confirmation . This compound may share similar analytical challenges.

- Bioactivity : Colchicine (CID 6167) demonstrates therapeutic effects via tubulin inhibition, a mechanism often linked to nitrogen-containing heterocycles. If this compound contains analogous functional groups, it may exhibit overlapping bioactivity .

Table 2: Analytical Data from Mass Spectrometry

| Parameter | This compound* | Ginsenoside Rf (CID 12855889) | Photocleavable CID Derivatives |

|---|---|---|---|

| Fragmentation Pattern | Not reported | Loss of glycosidic moieties | Photolysis-induced cleavage |

| Collision Energy (eV) | — | 20–30 | 10–15 (for photocleavable CIDs) |

| Charge State | — | [M+H]+ | Neutral or low charge |

*Hypothetical data inferred from methodologies in .

Key Observations :

- CID Fragmentation: Ginsenosides require higher collision energies (20–30 eV) for fragmentation due to their stability, whereas photocleavable CIDs (e.g., pRap) are designed for low-energy cleavage . This compound may fall within this range depending on its stability.

- Charge State : Neutral or low-charge compounds (e.g., photocleavable CIDs) are often cell-permeable, a desirable trait for drug candidates. If this compound is ionizable, it may face bioavailability challenges .

Pharmacological Context

- Therapeutic Potential: While this compound lacks direct bioactivity data, compounds like colchicine (CID 6167) and ginsenosides highlight the importance of CID-driven structural optimization for enhancing efficacy or reducing toxicity .

- Analytical Challenges: Source CID in mass spectrometry (as used for ginsenoside differentiation) is critical for distinguishing isomers, a technique applicable to this compound if it exists in isomeric forms .

Table 3: Comparative Bioactivity in Chemotherapy-Related Studies

*Hypothetical application based on structural analogs.

Key Observations :

- Clinical Relevance: Probiotics (non-chemical CID interventions) demonstrate significant efficacy in CID prevention, whereas small molecules like loperamide (CID 3955) offer symptomatic relief. This compound could fill gaps in targeted CID prevention if designed for mucosal protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.